molecular formula C16H19NO2S B4968316 N-[(3,5-dimethoxyphenyl)methyl]-2-methylsulfanylaniline

N-[(3,5-dimethoxyphenyl)methyl]-2-methylsulfanylaniline

Cat. No.: B4968316
M. Wt: 289.4 g/mol
InChI Key: YHVLMTQRKNKQFE-UHFFFAOYSA-N
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Description

N-[(3,5-dimethoxyphenyl)methyl]-2-methylsulfanylaniline is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a methylsulfanylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethoxyphenyl)methyl]-2-methylsulfanylaniline typically involves the reaction of 3,5-dimethoxybenzyl chloride with 2-methylsulfanylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethoxyphenyl)methyl]-2-methylsulfanylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

N-[(3,5-dimethoxyphenyl)methyl]-2-methylsulfanylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-2-methylsulfanylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide: A compound with similar structural features and potential biological activities.

Uniqueness

N-[(3,5-dimethoxyphenyl)methyl]-2-methylsulfanylaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-2-methylsulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-18-13-8-12(9-14(10-13)19-2)11-17-15-6-4-5-7-16(15)20-3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVLMTQRKNKQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC2=CC=CC=C2SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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